

Application Notes & Protocols: High-Throughput Screening Assays for Quinolinone Compounds

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one*

CAS No.: 233775-30-9

Cat. No.: B1291325

[Get Quote](#)

Introduction: The Quinolinone Scaffold in Modern Drug Discovery

Quinolinone and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous natural products and synthetic molecules with significant pharmacological relevance. This versatile scaffold is found in compounds exhibiting a remarkable breadth of biological activities, including antibacterial, anticancer, antiviral, antimalarial, and anti-inflammatory properties.[1][2][3] The therapeutic success of quinoline-based drugs, such as the anticancer agents bosutinib and lenvatinib, and the antimalarial drug chloroquine, underscores the potential of this structural class.[4][3]

Given their diverse bioactivity, quinolinone-based compound libraries are a valuable resource in the quest for novel therapeutics. High-Throughput Screening (HTS) provides the technological framework to systematically interrogate these libraries against a multitude of biological targets, enabling the rapid identification of promising hit compounds for further development.[5][6] This guide provides a detailed overview of the core principles, advanced techniques, and step-by-

step protocols for designing and executing robust HTS campaigns for quinolinone compounds, tailored for researchers, scientists, and drug development professionals.

The High-Throughput Screening Workflow: A Strategic Overview

High-Throughput Screening (HTS) is a disciplined, multi-stage process designed to efficiently identify biologically active compounds from large chemical libraries.[7] The workflow is an integrated system of automation, miniaturized assays, and sophisticated data analysis, moving from a large pool of compounds to a small number of validated hits. Understanding this process is critical for a successful screening campaign.

The fundamental goal is to distinguish true biological modulators from inactive compounds and experimental artifacts.[7] The process must be robust, reproducible, and statistically sound, often assessed by metrics like the Z'-factor, which quantifies the separation between positive and negative controls.[5] A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a High-Throughput Screening (HTS) campaign.

Part 1: Target-Based HTS Assays for Quinolinone Modulators

Target-based screening involves testing compounds for their ability to modulate the activity of a specific, isolated biological target, such as a purified enzyme or receptor. This approach is highly effective for quinolinone libraries, as the scaffold is known to interact with several well-defined target classes.

Protein Kinase Inhibition Assays

Protein kinases are a major class of enzymes implicated in oncology and inflammatory diseases and are frequent targets for quinolinone-based inhibitors.[8][9] HTS assays for kinases typically measure the consumption of ATP or the generation of a phosphorylated product.

Luminescence-Based Assays (Kinase-Glo®, ADP-Glo™)

These assays are robust, homogeneous "add-and-read" methods that quantify kinase activity by measuring changes in ATP or ADP levels.

- **Principle of Action (Kinase-Glo®):** The Kinase-Glo® assay measures the amount of ATP remaining after a kinase reaction.[9] A proprietary luciferase enzyme uses the remaining ATP to generate a luminescent signal. Therefore, the signal is inversely proportional to kinase activity; potent inhibitors result in less ATP consumption and a brighter signal.[9]
- **Principle of Action (ADP-Glo™):** Conversely, the ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction.[9][10] The luminescent signal is directly proportional to kinase activity, making it highly sensitive for detecting even low levels of ATP-to-ADP conversion.[9]

Why choose this method? Luminescence assays offer high sensitivity, a broad dynamic range, and are less susceptible to interference from compound fluorescence compared to other methods.[9] The ADP-Glo™ format is particularly advantageous as it measures the product (ADP) formation, making it more sensitive to weak inhibitors.[10]



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Homogeneous Proximity-Based Assays (AlphaScreen®, HTRF®)

These assays rely on the interaction of two labeled partners (e.g., a substrate and a phosphorylation-specific antibody) being brought into close proximity upon kinase activity.

- AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology uses "Donor" and "Acceptor" beads that generate a chemiluminescent signal when brought within ~200 nm of each other.[11] In a typical kinase assay, a biotinylated substrate is captured by a streptavidin-coated Donor bead, while a phosphorylation-specific antibody is captured by a Protein A-coated Acceptor bead.[11][12] Kinase activity leads to substrate phosphorylation, creating a molecular "sandwich" that brings the beads together, resulting in a signal.

Caption: Principle of the AlphaScreen kinase inhibition assay.

- TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This method, exemplified by HTRF® (Homogeneous Time-Resolved Fluorescence), combines FRET with time-resolved detection to reduce background fluorescence.[13] A long-lifetime lanthanide donor (e.g., Europium cryptate) is typically conjugated to one binding partner (e.g., an anti-tag antibody), and a suitable acceptor (e.g., d2) is conjugated to the other (e.g., a phospho-specific antibody). When in proximity due to kinase activity, excitation of the donor leads to energy transfer and emission from the acceptor.[14]

Why choose this method? Proximity assays are highly sensitive and homogeneous (no-wash), making them ideal for HTS automation. They are also amenable to measuring endogenous

kinase activity directly from cell lysates, providing a more physiological context than assays with purified recombinant enzymes.[12]

G-Protein Coupled Receptor (GPCR) Modulation Assays

GPCRs are the largest family of cell surface receptors and a major target for approved drugs. [15] Quinolinones can act as agonists or antagonists of GPCR signaling. HTS assays typically measure the accumulation of intracellular second messengers.

cAMP Assays (for G_s and G_i-coupled receptors)

- Principle of Action: G_s-coupled receptors activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), while G_i-coupled receptors inhibit it.[15][16] HTS assays quantify these changes. The HTRF® cAMP HiRange assay is a competitive immunoassay where cAMP produced by cells competes with d2-labeled cAMP for binding to an anti-cAMP antibody labeled with a Europium cryptate donor.[13] An increase in cellular cAMP disrupts the FRET interaction, leading to a decrease in the specific signal.[13]

IP₁ and Calcium Assays (for G_q-coupled receptors)

- Principle of Action: G_q-coupled receptors activate phospholipase C, leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) and is rapidly metabolized to inositol monophosphate (IP₁).
 - IP-One HTRF® Assay: This assay measures the accumulation of IP₁, which is more stable than the transient IP₃ signal.[14][17] It is a robust competitive immunoassay, ideal for HTS campaigns.[17]
 - Calcium Flux Assays: These assays use calcium-sensitive fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to Ca²⁺ released into the cytoplasm.[18] This provides a direct, real-time readout of G_q activation but the signal is transient, which can pose a challenge for HTS automation.[17]



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Caption: Major GPCR signaling pathways amenable to HTS.

Part 2: Cell-Based Phenotypic Screening

Phenotypic screening measures the effect of a compound on a cellular phenotype (e.g., cell death, morphology change) without a priori knowledge of the molecular target.[19][20] This approach is powerful for discovering compounds with novel mechanisms of action.

Cell Viability and Cytotoxicity Assays

These are foundational assays in many screening campaigns, especially in oncology.[21] They are used to identify quinolinone compounds that are selectively toxic to cancer cells.

- **MTT Assay:** A colorimetric assay where metabolically active cells reduce a yellow tetrazolium salt (MTT) to a purple formazan product.[21] The amount of formazan is proportional to the number of viable cells.
- **Luminescence-Based Viability Assays (CellTiter-Glo®):** These assays measure intracellular ATP levels as an indicator of cell health. A luciferase reaction generates a luminescent signal proportional to the amount of ATP, providing a highly sensitive measure of viability.

Why choose this method? Phenotypic screens assess compound activity in a complex biological system, providing immediate insight into cellular efficacy and potential toxicity.[19]

They are essential for identifying compounds whose activity depends on intact cellular pathways.

High-Content Screening (HCS)

HCS uses automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously.[22] This can include changes in protein localization, organelle morphology, cell cycle status, or cytoskeletal structure. For quinolinone libraries, HCS can be used to:

- Identify compounds that induce apoptosis by measuring nuclear condensation and caspase activation.
- Screen for inhibitors of cell migration in wound-healing assays.
- Characterize effects on signaling pathways by monitoring the nuclear translocation of transcription factors.

Why choose this method? HCS provides rich, multi-parametric data that can help elucidate a compound's mechanism of action and distinguish between different phenotypic outcomes, reducing the risk of false positives from non-specific cytotoxicity.[22]

Part 3: HTS Hit Validation: Ensuring Trustworthiness

A primary HTS campaign will inevitably produce false positives—compounds that appear active due to assay interference rather than true biological activity.[23] A rigorous hit validation cascade is essential to eliminate these artifacts and focus resources on genuine hits.

Key Steps in Hit Validation:

- **Confirmation Screening:** Active compounds ("hits") are re-tested in the primary assay, often in full dose-response, to confirm their activity and determine potency (IC₅₀ or EC₅₀).[24]
- **Orthogonal Assays:** Confirmed hits are tested in a secondary assay that measures the same biological endpoint but uses a different detection technology.[23] For example, a hit from a luminescence-based kinase assay could be validated using a TR-FRET mobility shift assay. This helps eliminate compounds that interfere with the primary assay's detection system.

- **Counter-Screens:** These are used to identify compounds that interfere with assay components. For example, in a luciferase-based assay, a counter-screen would be run without the target enzyme to identify compounds that directly inhibit luciferase.
- **Cheminformatic Triage:** Computational tools are used to flag Pan-Assay Interference Compounds (PAINS) and other known nuisance compounds.^[23] This step also involves analyzing the structure-activity relationship (SAR) of hit clusters to build confidence.
- **Biophysical Methods:** Techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) can be used to confirm direct binding of the compound to the target protein, providing definitive evidence of a specific interaction.

Part 4: Detailed Experimental Protocols

Protocol 1: AlphaScreen® Kinase Inhibition Assay

This protocol is a template for screening a quinolinone library against a protein kinase.

A. Reagents and Materials

- **Kinase:** Purified, active target kinase.
- **Substrate:** Biotinylated peptide substrate specific to the kinase.
- **Antibody:** Phospho-specific antibody that recognizes the phosphorylated substrate.
- **Detection Reagents:** AlphaScreen® Streptavidin Donor Beads and Protein A Acceptor Beads (Revvity).
- **Assay Buffer:** Buffer optimized for kinase activity (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- **ATP:** Adenosine triphosphate, typically used at its K_m concentration for the kinase.
- **Plates:** Low-volume, 384-well white microplates (e.g., ProxiPlate).
- **Quinolinone Compound Library:** Serial dilutions in 100% DMSO.

B. Step-by-Step Methodology

- **Compound Plating:** Dispense 50 nL of quinolinone compounds from the library plates into the 384-well assay plates using an acoustic liquid handler. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
- **Enzyme Addition:** Add 5 µL of the kinase diluted in assay buffer to all wells except the negative controls.
- **Substrate/ATP Mix Addition:** Prepare a 2X mix of the biotinylated substrate and ATP in assay buffer. Add 5 µL of this mix to all wells to start the kinase reaction.
- **Incubation:** Seal the plate and incubate at room temperature for 60 minutes (or as optimized).
- **Detection Reagent Addition:** Prepare a mix of AlphaScreen® Donor and Acceptor beads with the phospho-specific antibody in an appropriate bead buffer. Add 10 µL of this detection mix to all wells to stop the reaction. Note: Perform this step in subdued light as the beads are light-sensitive.
- **Final Incubation:** Seal the plate with an opaque seal, protect from light, and incubate at room temperature for 60-90 minutes to allow the bead-antibody-substrate complex to form.
- **Plate Reading:** Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision®), exciting at 680 nm and measuring emission between 520-620 nm.

C. Data Analysis

- **Calculate Percent Inhibition:** $\% \text{ Inhibition} = 100 * (1 - (\text{Signal_Compound} - \text{Signal_Negative_Control}) / (\text{Signal_Positive_Control} - \text{Signal_Negative_Control}))$
- **Determine Z'-Factor:** $Z' = 1 - (3 * (\text{SD_Positive_Control} + \text{SD_Negative_Control})) / |\text{Mean_Positive_Control} - \text{Mean_Negative_Control}|$
- **Generate IC₅₀ Curves:** For confirmed hits, plot % Inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: HTRF® cAMP Assay for GPCR Antagonists

This protocol outlines screening for antagonists of a Gs-coupled receptor.

A. Reagents and Materials

- Cells: A cell line stably expressing the target Gs-coupled GPCR.
- Agonist: A known agonist for the target GPCR (e.g., isoproterenol), used at its EC₈₀ concentration.
- Detection Reagents: HTRF® cAMP HiRange Kit (Revvity), containing cAMP-d2 and anti-cAMP-Cryptate.[13]
- Assay Buffer/Lysis Buffer: As provided in the kit or recommended.
- Plates: Low-volume, 384-well white microplates.
- Quinolinone Compound Library: Serial dilutions in 100% DMSO.

B. Step-by-Step Methodology

- Cell Plating: Seed cells into 384-well plates at an optimized density (e.g., 5,000 cells/well) and incubate overnight to allow attachment.
- Compound Addition: Add 50 nL of quinolinone compounds or controls to the wells.
- Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow compounds to interact with the receptor.
- Agonist Stimulation: Add the known agonist at its pre-determined EC₈₀ concentration to all wells except the negative controls (no agonist).
- Stimulation Incubation: Incubate for 30 minutes at room temperature to allow for cAMP production.
- Cell Lysis & Detection: Add the HTRF® detection reagents (cAMP-d2 and anti-cAMP-Cryptate) prepared in the kit's lysis buffer. This step both lyses the cells and initiates the detection reaction.

- Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
- Plate Reading: Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

C. Data Analysis

- Calculate HTRF® Ratio: $\text{Ratio} = (\text{Emission}_{665\text{nm}} / \text{Emission}_{620\text{nm}}) * 10,000$
- Calculate Percent Inhibition: $\% \text{ Inhibition} = 100 * (\text{Signal}_{\text{Agonist_Control}} - \text{Signal}_{\text{Compound}}) / (\text{Signal}_{\text{Agonist_Control}} - \text{Signal}_{\text{Basal}})$ (Note: In this competitive assay, a higher cAMP level results in a lower HTRF ratio. An antagonist will prevent the agonist-induced drop in signal).
- Generate IC₅₀ Curves: Plot % Inhibition against the logarithm of compound concentration and fit the data to determine the IC₅₀ value.

References

- Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. (n.d.). Molecular Devices. [\[Link\]](#)
- G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. (2014). National Center for Biotechnology Information. [\[Link\]](#)
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). MDPI. [\[Link\]](#)
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). MDPI. [\[Link\]](#)
- Revvity GPCRs assays. (n.d.). Genomax Technologies. [\[Link\]](#)
- Principle of the AlphaScreen kinase assay. (n.d.). ResearchGate. [\[Link\]](#)
- Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. [\[Link\]](#)

- Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. (2020). PubMed. [\[Link\]](#)
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. [\[Link\]](#)
- Application of Quinoline Ring in Structural Modification of Natural Products. (2022). National Center for Biotechnology Information. [\[Link\]](#)
- Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (2010). National Center for Biotechnology Information. [\[Link\]](#)
- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). National Center for Biotechnology Information. [\[Link\]](#)
- High Throughput Assay Technologies for Ion Channel Drug Discovery. (2007). SAGE Journals. [\[Link\]](#)
- Fluorescence-Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. (2023). Wiley Online Library. [\[Link\]](#)
- Kinase assays. (2020). BMG LABTECH. [\[Link\]](#)
- Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. (2020). National Center for Biotechnology Information. [\[Link\]](#)
- Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. (2015). MDPI. [\[Link\]](#)
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World (DDW). [\[Link\]](#)
- Fluorescence polarization assays for high throughput screening of G protein-coupled receptors. (2000). PubMed. [\[Link\]](#)

- Advances in G Protein-Coupled Receptor High-throughput Screening. (2021). National Center for Biotechnology Information. [[Link](#)]
- Functional assays for screening GPCR targets. (2005). ScienceDirect. [[Link](#)]
- Confirmation of HTS hits. (n.d.). ResearchGate. [[Link](#)]
- Composition and applications of focus libraries to phenotypic assays. (2015). National Center for Biotechnology Information. [[Link](#)]
- CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). ProQuest. [[Link](#)]
- Image-Based Annotation of Chemogenomic Libraries for Phenotypic Screening. (2021). MDPI. [[Link](#)]
- Time-Resolved Luminescence Detection of Syk Kinase Activity Through Terbium Sensitization. (2013). National Center for Biotechnology Information. [[Link](#)]
- Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. (2006). National Human Genome Research Institute (NHGRI). [[Link](#)]
- Three Mechanistically Distinct Kinase Assays Compared: Measurement of Intrinsic ATPase Activity Identified the Most Comprehensive Set of ITK Inhibitors. (2007). ResearchGate. [[Link](#)]
- High-Throughput Screening Assay Profiling for Large Chemical Databases. (2018). Springer Link. [[Link](#)]
- High throughput screening technologies for ion channels. (2015). National Center for Biotechnology Information. [[Link](#)]
- High-throughput screening assays for the identification of chemical probes. (2015). ResearchGate. [[Link](#)]

- Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2011). National Center for Biotechnology Information. [\[Link\]](#)
- Analysis of High-throughput Cell Screening Techniques for Ion Channels. (2023). Labinsights. [\[Link\]](#)
- Quantitative high-throughput screening data analysis: challenges and recent advances. (2015). National Center for Biotechnology Information. [\[Link\]](#)
- Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2021). ResearchGate. [\[Link\]](#)
- Ion Channel Assays. (n.d.). Charles River Laboratories. [\[Link\]](#)
- Challenges of HTS in early-stage drug discovery. (n.d.). Axxam S.p.A. [\[Link\]](#)
- Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. (2024). YouTube. [\[Link\]](#)
- Quantitative high-throughput screening data analysis: challenges and recent advances. (2016). PubMed. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]

- [5. genome.gov \[genome.gov\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. axxam.com \[axxam.com\]](#)
- [8. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [9. bpsbioscience.com \[bpsbioscience.com\]](#)
- [10. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. researchgate.net \[researchgate.net\]](#)
- [13. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay \[moleculardevices.com\]](#)
- [14. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer \(HTRF®\) Technology - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. genomax.com.sg \[genomax.com.sg\]](#)
- [16. molbio.gu.se \[molbio.gu.se\]](#)
- [17. resources.revvity.com \[resources.revvity.com\]](#)
- [18. demos.library.tamu.edu \[demos.library.tamu.edu\]](#)
- [19. Composition and applications of focus libraries to phenotypic assays - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [20. drugscreening.bocsci.com \[drugscreening.bocsci.com\]](#)
- [21. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [22. mdpi.com \[mdpi.com\]](#)
- [23. drugtargetreview.com \[drugtargetreview.com\]](#)
- [24. researchgate.net \[researchgate.net\]](#)
- [To cite this document: BenchChem. \[Application Notes & Protocols: High-Throughput Screening Assays for Quinolinone Compounds\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1291325#high-throughput-screening-assays-for-quinolinone-compounds\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)